molecular formula C20H12N4O B2706877 N-(3-cyanophenyl)phenazine-1-carboxamide CAS No. 923234-04-2

N-(3-cyanophenyl)phenazine-1-carboxamide

Cat. No.: B2706877
CAS No.: 923234-04-2
M. Wt: 324.343
InChI Key: SOMJTICUBZSYIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)phenazine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of phenazine-1-carboxylic acid with 3-aminobenzonitrile under specific conditions. The reaction typically requires a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using engineered strains of Pseudomonas chlororaphis. These strains are optimized for high yield production of phenazine derivatives through metabolic engineering strategies. The fermentation process can be scaled up from shake flasks to bioreactors, with careful optimization of medium composition, pH, and feeding strategies to maximize yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenazine derivatives, while reduction can produce reduced forms with altered electronic properties .

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)phenazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by disrupting cellular processes in target organisms. For example, it inhibits the growth of fungal pathogens by interfering with cell wall synthesis, membrane integrity, and intracellular nutrient balance . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial activity .

Properties

IUPAC Name

N-(3-cyanophenyl)phenazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O/c21-12-13-5-3-6-14(11-13)22-20(25)15-7-4-10-18-19(15)24-17-9-2-1-8-16(17)23-18/h1-11H,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMJTICUBZSYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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